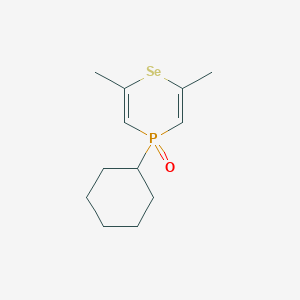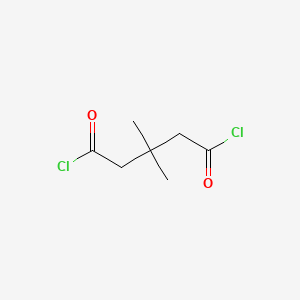
3,3-Dimethylpentanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpentanedioyl dichloride is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of pentanedioic acid, where the hydroxyl groups are replaced by chlorine atoms. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpentanedioyl dichloride typically involves the chlorination of 3,3-dimethylpentanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylpentanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethylpentanedioic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form polymers and other complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
3,3-Dimethylpentanedioic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
3,3-Dimethylpentanedioyl dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylpentanedioyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures.
Molecular Targets and Pathways:
Nucleophilic Substitution: The primary pathway involves nucleophilic substitution reactions where nucleophiles replace the chlorine atoms.
Polymerization: In condensation reactions, it acts as a monomer to form polymers through the elimination of small molecules like HCl.
Comparaison Avec Des Composés Similaires
Pentanedioyl Dichloride: Similar in structure but lacks the dimethyl groups.
Adipoyl Dichloride: Another dicarboxylic acid dichloride with a longer carbon chain.
Uniqueness: 3,3-Dimethylpentanedioyl dichloride is unique due to the presence of two methyl groups on the central carbon atom, which influences its reactivity and steric properties. This makes it a valuable compound in the synthesis of sterically hindered molecules and polymers with specific properties.
Propriétés
Numéro CAS |
53120-75-5 |
|---|---|
Formule moléculaire |
C7H10Cl2O2 |
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
3,3-dimethylpentanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2,3-5(8)10)4-6(9)11/h3-4H2,1-2H3 |
Clé InChI |
HQLZTWDVYZXPBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)Cl)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


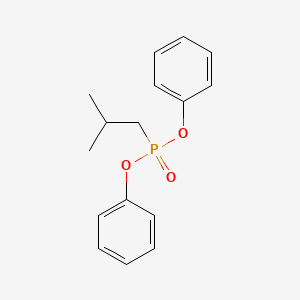
![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
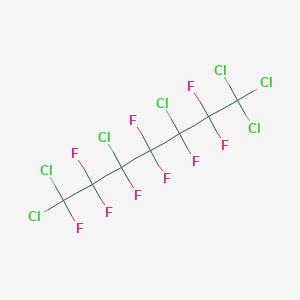
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)

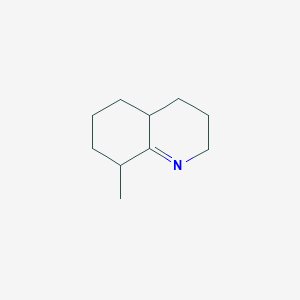





![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
